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molecular formula C10H10F2O3 B8491911 Ethyl 2,4-difluoro-3-methoxybenzoate

Ethyl 2,4-difluoro-3-methoxybenzoate

Cat. No. B8491911
M. Wt: 216.18 g/mol
InChI Key: WRRLHRBKCOUTAW-UHFFFAOYSA-N
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Patent
US07626029B2

Procedure details

2,4-Difluoro-3-methoxybenzoic acid (18.8 g) was placed in a reaction vessel and was suspended in 100 ml of toluene added thereto at room temperature. After dropwise addition of 0.5 mL of N,N-dimethylformamide, 14.6 mL of thionyl chloride was added dropwise, and the resulting mixture was heated to 60° C. with stirring. After 7 hours, 50 mL of ethanol was added and an insoluble matter was filtered out. The filtrate was washed with water and saturated brine, and dried with anhydrous sodium sulfate. The solvent was distilled away to give the title compound (21.4 g) as a pale yellow oil.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
14.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([O:11][CH3:12])=[C:9]([F:13])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CN(C)C=O.S(Cl)(Cl)=O.[CH2:23](O)[CH3:24]>C1(C)C=CC=CC=1>[F:1][C:2]1[C:10]([O:11][CH3:12])=[C:9]([F:13])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:23][CH3:24])=[O:5]

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1OC)F
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
14.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
an insoluble matter was filtered out
WASH
Type
WASH
Details
The filtrate was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C(=O)OCC)C=CC(=C1OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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